molecular formula C13H19NO5 B2956353 Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2089245-30-5

Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B2956353
CAS No.: 2089245-30-5
M. Wt: 269.297
InChI Key: SBOHYSZFWMHJEP-SNVBAGLBSA-N
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Description

Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an organic compound with a unique structure that integrates a furan ring and a protected amino acid moiety. This compound is of interest for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically begins with the protection of an amino acid. One common route involves the initial protection of the amino group using tert-butyloxycarbonyl (Boc) groups. Following this, the carboxyl group of the amino acid is esterified with methanol. Concurrently, the furan ring is synthesized or obtained commercially and then coupled with the protected amino acid derivative using peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) under controlled conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a streamlined process involving continuous flow reactors to optimize reaction conditions, minimize by-products, and enhance yield. Industrial synthesis might also employ automated synthesisers to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized using agents like potassium permanganate.

  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminium hydride.

  • Substitution: The protected amino group can be deprotected under acidic conditions, allowing for subsequent nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents include Boc anhydride for protection, methanol for esterification, DCC and NHS for coupling, and acids such as trifluoroacetic acid (TFA) for deprotection. Reactions typically require controlled temperatures and inert atmospheres to prevent oxidation or unwanted side reactions.

Major Products: Major products from these reactions can include deprotected amino acids, substituted derivatives of the furan ring, and reduced alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is used as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be utilized in the study of metabolic pathways involving amino acids and furan derivatives. It serves as a precursor for labeling studies and enzyme assays.

Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The furan ring is a common structural motif in many bioactive molecules, making this compound a valuable scaffold for drug development.

Industry: In industry, this compound is used in the manufacture of fine chemicals and as a building block for advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various molecular targets depending on its derivatization. For instance, in enzymatic reactions, it can act as a substrate or inhibitor, altering metabolic pathways. The furan ring can participate in pi-stacking interactions with protein residues, influencing binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include:

  • Methyl (2R)-2-(2-furanyl)-3-(2-methylpropylamino)propanoate

  • Methyl (2S)-2-(2-furanyl)-3-(2-methylpropylamino)propanoate

Unique Properties: Compared to its analogs, Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique in its combination of a furan ring and a protected amino acid, which provides distinct reactivity patterns and applications in various fields.

This compound’s versatility makes it a significant subject of study across multiple scientific disciplines. Its synthesis, reactions, and applications highlight the intricate interplay of chemistry and biology in the quest for new knowledge and innovations.

Properties

IUPAC Name

methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHYSZFWMHJEP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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